Methyl 2-(3-cyclohexylpropanoylamino)propanoate

Description

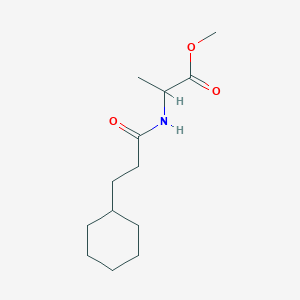

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(3-cyclohexylpropanoylamino)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-10(13(16)17-2)14-12(15)9-8-11-6-4-3-5-7-11/h10-11H,3-9H2,1-2H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMKJHAKKNSYLBE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)NC(=O)CCC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60391663 | |

| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6049-23-6 | |

| Record name | methyl 2-(3-cyclohexylpropanoylamino)propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60391663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 2 3 Cyclohexylpropanoylamino Propanoate and Analogues

Strategies for Amide Bond Formation in N-Acyl Amino Acid Synthesis

The creation of the amide bond is a cornerstone of organic chemistry, particularly in the synthesis of peptides and N-acyl amino acids. frontiersin.orgluxembourg-bio.com The direct condensation of a carboxylic acid and an amine is an energetically unfavorable process, necessitating strategies to activate the carboxylic acid component. frontiersin.org These strategies range from classical chemical activations to advanced catalytic and enzymatic systems.

Direct Dehydration Condensation Approaches for Carboxylic Acids and Amines

Direct amidation, which involves the condensation of a carboxylic acid and an amine with the removal of water, is the most atom-economical approach. mdpi.com However, this method often requires high temperatures and long reaction times. researchgate.net To overcome these limitations, various catalysts have been developed to facilitate the reaction under milder conditions. The central challenge is the effective removal of the water byproduct to drive the reaction equilibrium toward amide formation. mdpi.com This is typically achieved using azeotropic distillation (e.g., with a Dean-Stark apparatus) or by adding dehydrating agents like molecular sieves. mdpi.comacs.org

Boron-based catalysts, such as boronic acids and borate (B1201080) esters, have emerged as effective promoters for direct amide formation. acs.orgnih.govd-nb.info For example, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of various carboxylic acids, including N-protected amino acids, with a broad range of amines, often with minimal racemization. acs.org Metal-based catalysts, particularly those from Group (IV) like titanium and zirconium, are also widely used. nih.govdiva-portal.org Zirconium(IV) chloride (ZrCl₄) and titanium(IV) chloride (TiCl₄) have been successfully employed to catalyze the direct coupling of both aliphatic and aromatic carboxylic acids with amines in good to excellent yields. nih.govd-nb.info

| Catalyst System | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Boronic Acids | Toluene (B28343), reflux, molecular sieves | Effective for a range of substrates, including hydroxy acids. | researchgate.netorganic-chemistry.org |

| B(OCH₂CF₃)₃ | MeCN, 80 °C | Operationally simple, high conversions, low racemization. | acs.org |

| Titanium(IV) / Zirconium(IV) Complexes (e.g., ZrCl₄, TiCl₄) | THF or Pyridine (B92270), 70-100 °C, molecular sieves | Effective for both aliphatic and aromatic acids. | nih.govdiva-portal.org |

| Thermal / Hydrothermal | High Temperature (150-250 °C), often solvent-free | No catalyst required, environmentally benign. | diva-portal.orgresearchgate.net |

Activated Ester and Acyl Halide Mediated Amide Coupling Techniques

To circumvent the harsh conditions of direct condensation, a common strategy involves a two-step sequence where the carboxylic acid is first converted into a more reactive intermediate. frontiersin.orgnih.gov

Acyl Halides: The conversion of a carboxylic acid to an acyl halide, typically an acyl chloride, is one of the most traditional and efficient methods for amide synthesis. nih.govresearchgate.net Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are used to generate the highly reactive acyl chloride from 3-cyclohexylpropanoic acid. This intermediate reacts rapidly, often exothermically, with the amine component (methyl 2-aminopropanoate). libretexts.org The reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a base (e.g., pyridine, triethylamine (B128534), or an inorganic base) to prevent the formation of an unreactive ammonium (B1175870) salt with the starting amine. libretexts.org While widely used, this method's limitations include potential side reactions and racemization for chiral substrates. researchgate.net

Activated Esters: A milder approach involves the use of activated esters. nih.govd-nb.info These are typically formed in situ by reacting the carboxylic acid with a coupling reagent and an additive. Carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) are common coupling reagents. bachem.com The addition of auxiliaries such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma Pure) traps the highly reactive O-acylisourea intermediate to form a more stable but still highly reactive activated ester. luxembourg-bio.combachem.com This activated ester then undergoes aminolysis to form the desired amide with a reduced risk of racemization compared to the acyl halide method. luxembourg-bio.com Uronium salt condensing agents like HATU and HBTU also facilitate the formation of these activated esters.

| Intermediate Type | Activating Reagent(s) | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Acyl Chloride | SOCl₂, (COCl)₂ | Direct conversion of carboxylic acid to a highly electrophilic acyl chloride. | Highly reactive, vigorous reaction, requires a base. | nih.gov |

| Activated Ester (in situ) | DCC/HOBt, EDC/HOBt, HATU | Carbodiimide or uronium salt activates the carboxyl group, which is trapped by an additive (e.g., HOBt). | Milder conditions, reduced racemization, widely used in peptide synthesis. | bachem.com |

| Mixed Anhydride (B1165640) | Isobutyl chloroformate | Forms a mixed anhydride that is highly reactive towards amines. | Fast reaction rates at low temperatures. | acs.org |

Catalytic Amidation Processes for Efficient Amide Bond Formation

Recent advancements have focused on developing catalytic processes that offer greater efficiency, milder conditions, and improved environmental profiles.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of N-acylation, various organocatalytic systems have been developed. For instance, N-heterocyclic carbenes (NHCs) have been shown to mediate amide bond formation. researchgate.net Chiral isothioureas have been employed as effective organic catalysts for the atropenantioselective N-acylation of N-aminoindoles with aroyl chlorides, demonstrating the potential for high stereocontrol. acs.org Other systems, such as triphenylphosphine (B44618) oxide, have been reported to catalyze amidation efficiently, including challenging couplings of hindered acids with weak nucleophiles. organic-chemistry.org These methods avoid the use of potentially toxic or expensive metals, aligning with the principles of green chemistry. rsc.org

Transition metals offer unique catalytic pathways for amide bond formation. In addition to the Group (IV) metals used in direct condensations, other metals like nickel, palladium, copper, and manganese have been successfully used. mdpi.com Nickel- and Palladium-NHC catalyst systems are powerful tools for the direct amidation of esters via the activation of C(acyl)-O bonds. nsf.gov For example, a Ni(cod)₂/NHC ligand system can catalyze the amidation of methyl esters with amines. nsf.gov Other notable examples include copper-manganese-spinel-oxides and various manganese-pincer-complexes that catalyze the aminolysis of esters or the dehydrogenative amidation of alcohols and amines. mdpi.com These catalytic cycles often involve novel mechanisms of bond activation that differ significantly from traditional dehydration or coupling-reagent-based approaches.

Biocatalysis presents a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes, particularly hydrolases like lipases and aminoacylases, can catalyze the formation of amide bonds under mild, often aqueous, conditions. nih.govresearchgate.net

The enzymatic synthesis of N-acyl amino acids can proceed through two main pathways: ATP-dependent and ATP-independent routes. nih.govresearchgate.net ATP-dependent enzymes, such as N-acyl amino acid synthases (NAS), activate the carboxylic acid by forming an acyl-adenylate intermediate. nih.govnih.gov ATP-independent synthesis typically relies on hydrolases operating in reverse. researchgate.net Lipases, such as the immobilized Candida antarctica lipase (B570770) B (Novozyme 435), are well-known for their ability to catalyze the direct aminolysis of esters to form amides, a process known as transacylation. nih.gov This method avoids the need for prior hydrolysis of the ester starting material. nih.gov

Aminoacylases are another class of enzymes that have shown promise for the acylation of amino acids. nih.govuni-duesseldorf.de For example, acylase I from pig kidney has been shown to effectively catalyze the synthesis of various N-lauroyl-l-amino acids. researchgate.net Chemo-enzymatic approaches combine chemical and enzymatic steps to leverage the advantages of both. researchgate.net A common strategy involves using chemical methods to protect the carboxylic acid of the amino acid (e.g., as a tert-butyl ester) to improve its solubility in organic solvents for the enzymatic acylation step, followed by a chemical deprotection step to yield the final product. researchgate.net This combined approach can lead to higher conversion rates than purely enzymatic or chemical routes alone. researchgate.net

Implementation of Green Chemistry Principles in Amide Synthesis

The synthesis of the amide bond, a cornerstone of organic chemistry, has traditionally relied on methods that are often inefficient and generate considerable waste. The growing emphasis on sustainable chemical practices has spurred the development of greener alternatives that minimize environmental impact while maintaining high efficiency.

Development of Metal-Free and Additive-Free Protocols

A key focus in green amide synthesis is the move away from metal catalysts and stoichiometric activating agents, which can lead to toxic residues and complex purification processes. nih.gov

One promising approach is the use of boron-based reagents . For instance, B(OCH₂CF₃)₃ has been shown to be an effective reagent for the direct amidation of a wide array of carboxylic acids and amines. acs.org These reactions can often be carried out in the air with equimolar amounts of the reactants, and the products can be purified through simple filtration, avoiding the need for aqueous workups or chromatography. acs.org

Photocatalysis offers another metal-free alternative. The use of inexpensive organic photocatalysts, such as phenazine (B1670421) ethosulfate, with air as the sole oxidant, allows for the oxidative amidation of aromatic aldehydes with amines under mild conditions. nih.gov

Furthermore, direct thermal amide formation presents a reagent-free option. This can be achieved by heating a mixture of a carboxylic acid and an amine in a suitable solvent like toluene or under neat conditions using radiofrequency heating. acs.org While practical, the scope of substrates for this method is somewhat limited. acs.org Research has also explored the use of phosphorus-containing compounds to promote the coupling of carboxylic acids with formamides, although this can require high temperatures and large amounts of reagents. nih.gov

Recent advancements have also demonstrated efficient and practical amide synthesis under metal- and solvent-free conditions at mild temperatures (40 °C) in the air, utilizing readily available formamides as the amino source. nih.gov This method has been successfully scaled up to the gram level, highlighting its potential for industrial applications. nih.gov

| Protocol | Key Features | Advantages | Limitations | Reference |

|---|---|---|---|---|

| Boron-Mediated Amidation (e.g., B(OCH₂CF₃)₃) | Use of borate esters as reagents. | Operationally simple, air-tolerant, simple purification. | Stoichiometric use of boron reagent. | acs.org |

| Photocatalysis | Organic photocatalysts with air as the oxidant. | Mild reaction conditions, uses a green oxidant. | Typically limited to specific substrate types (e.g., aromatic aldehydes). | nih.gov |

| Direct Thermal Amidation | Heating of carboxylic acids and amines without reagents. | Reagent-free, simple procedure. | Limited substrate scope, may require high temperatures. | acs.org |

| Formamide-Based Synthesis | Use of formamides as an amino source under mild, solvent-free conditions. | Metal- and solvent-free, mild conditions, scalable. | May require an excess of the formamide. | nih.gov |

Solvent-Minimizing and Aqueous Medium Reactions

Reducing or eliminating the use of volatile organic solvents is a central tenet of green chemistry. nih.gov

Mechanochemistry , which utilizes mechanical force to induce chemical reactions, has emerged as a powerful solvent-free technique for amide synthesis. nih.govacs.orgrsc.org Ball milling, a common mechanochemical method, facilitates the intimate mixing of solid reactants, often enabling reactions to proceed rapidly and without the need for bulk solvents. nih.gov This approach has been successfully applied to the synthesis of various amides, including active pharmaceutical ingredients, demonstrating its potential for industrial-scale production. nih.gov The use of uronium-based coupling reagents in mechanochemical synthesis has also been shown to be effective and environmentally benign. acs.org

Reactions in aqueous media represent another significant advancement in green amide synthesis. Biocatalytic methods, employing enzymes in aqueous environments, are particularly promising. rsc.org These enzymatic reactions can be highly selective and operate under mild conditions. Additionally, electrochemical methods for N-acylation of carboxylic acids with amines have been developed that proceed efficiently in water at room temperature. rsc.org The hydration of nitriles to amides in an aqueous medium also presents a 100% atom-economic and environmentally friendly route. researchgate.net

| Strategy | Description | Key Advantages | Reference |

|---|---|---|---|

| Mechanochemistry (Ball Milling) | Inducing reactions through mechanical force without bulk solvents. | Solvent-free, high reaction rates, high reagent concentration. | nih.govacs.orgrsc.org |

| Aqueous Medium Reactions | Utilizing water as the reaction solvent. | Environmentally benign solvent, can enable unique reactivity. | rsc.orgrsc.orgresearchgate.net |

| Biocatalysis | Employing enzymes as catalysts, often in aqueous systems. | High selectivity, mild conditions, biodegradable catalyst. | rsc.org |

| Electrochemistry | Using electricity to drive the reaction in an aqueous medium. | Mild conditions, avoids harsh reagents. | rsc.org |

Atom Economy and Waste Reduction in Synthesis

The concept of atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product, is a fundamental principle of green chemistry. acs.orggreenchemistry-toolkit.org A related metric, the E-factor , quantifies the amount of waste generated per unit of product. greenchemistry-toolkit.orgchembam.com

Traditional amide synthesis often suffers from poor atom economy due to the use of stoichiometric coupling reagents, which end up as byproducts. researchgate.netnih.gov For example, the use of carbodiimides generates urea (B33335) byproducts that must be removed. The development of catalytic methods for direct amide formation from carboxylic acids and amines is a key strategy to improve atom economy and reduce waste. nih.gov These catalytic approaches, which can be promoted by various catalysts including those based on boron, avoid the generation of large amounts of waste associated with coupling agents. acs.org

One-pot processes, where multiple reaction steps are carried out in the same vessel, also contribute to waste reduction by minimizing the need for purification of intermediates. nih.gov The ideal amide synthesis would involve the direct condensation of a carboxylic acid and an amine with the only byproduct being water, thus achieving near-perfect atom economy. researchgate.net

| Metric | Definition | Ideal Value | Strategies for Improvement | Reference |

|---|---|---|---|---|

| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | 100% | Use of catalytic reagents, addition reactions, avoiding protecting groups. | acs.orggreenchemistry-toolkit.org |

| E-Factor (Environmental Factor) | Mass of waste / Mass of product | 0 | Catalytic reactions, solvent-free conditions, one-pot synthesis, recycling of reagents and solvents. | greenchemistry-toolkit.orgchembam.com |

Esterification Methodologies for the Methyl Propanoate Moiety

The formation of the methyl ester in Methyl 2-(3-cyclohexylpropanoylamino)propanoate is another crucial synthetic step where green chemistry principles can be applied.

Acid-Catalyzed and Base-Catalyzed Methyl Esterification of Carboxylic Acids

Acid-catalyzed esterification , commonly known as the Fischer esterification, is a widely used method that involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.commasterorganicchemistry.comchemistrytalk.orgchemistrysteps.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess as the solvent. masterorganicchemistry.commasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.comyoutube.comjove.com

While effective, traditional Fischer esterification can require harsh conditions and generate acidic waste. Greener alternatives include the use of solid acid catalysts, such as ion-exchange resins, which are easily separable and recyclable, and microwave-assisted reactions that can reduce reaction times and energy consumption. patsnap.com

Base-catalyzed esterification provides an alternative route, although it is less common for the direct esterification of carboxylic acids. It typically involves the deprotonation of the carboxylic acid to form a carboxylate salt, which then reacts with an alkylating agent. A more common base-catalyzed process for ester formation is transesterification. sophim.com

| Method | Catalyst/Reagent | Mechanism | Key Features | Reference |

|---|---|---|---|---|

| Acid-Catalyzed (Fischer) Esterification | Strong acids (H₂SO₄, TsOH), solid acids. | Protonation of carbonyl, nucleophilic attack by alcohol. | Equilibrium reaction, often requires excess alcohol. | masterorganicchemistry.commasterorganicchemistry.comchemistrytalk.orgchemistrysteps.com |

| Base-Catalyzed Esterification | Bases to form carboxylate, then alkylating agent. | Nucleophilic substitution. | Less direct for carboxylic acids. | sophim.com |

Transesterification Reactions for Methyl Propanoate Derivatives

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of a catalyst. wikipedia.orgmasterorganicchemistry.com This reaction is particularly relevant for the synthesis of methyl propanoate derivatives from other esters. The reaction can be catalyzed by either acids or bases. wikipedia.orgmasterorganicchemistry.com

In acid-catalyzed transesterification , a proton is donated to the carbonyl group of the starting ester, making it more susceptible to nucleophilic attack by the alcohol (in this case, methanol). wikipedia.org

In base-catalyzed transesterification , a base removes a proton from the alcohol, making it a more potent nucleophile. wikipedia.org The resulting alkoxide then attacks the carbonyl carbon of the ester. masterorganicchemistry.com Base-catalyzed transesterification is widely used in the production of biodiesel, where triglycerides (esters of fatty acids and glycerol) are converted to fatty acid methyl esters. science.gov The reaction is typically carried out using sodium or potassium hydroxide (B78521) dissolved in methanol (B129727). To achieve high conversion, an excess of methanol is often used.

| Catalysis | Mechanism | Common Catalysts | Industrial Application | Reference |

|---|---|---|---|---|

| Acid-Catalyzed | Protonation of the carbonyl group, followed by nucleophilic attack of the alcohol. | Sulfuric acid, hydrochloric acid. | Polyester production. | wikipedia.org |

| Base-Catalyzed | Deprotonation of the alcohol to form a nucleophilic alkoxide, which attacks the ester carbonyl. | Sodium hydroxide, potassium hydroxide. | Biodiesel production. | wikipedia.orgscience.gov |

Integration of the 3-Cyclohexylpropanoic Acid Moiety into the Scaffold

The formation of this compound hinges on the successful incorporation of the 3-cyclohexylpropanoic acid side chain. This process involves the initial synthesis of the acid precursor followed by its coupling to the amino ester scaffold.

Synthetic Routes to 3-Cyclohexylpropanoic Acid Precursors

3-Cyclohexylpropanoic acid is a key intermediate whose synthesis can be approached through various methods, most notably via the reduction of an unsaturated precursor. fishersci.ca A prevalent industrial method involves the hydrogenation of cinnamic acid or its esters.

One detailed synthetic pathway starts with cinnamic acid. In an alkaline solution, cinnamic acid undergoes an oxidation reaction, which is then followed by hydrogenation without the need for intermediate purification steps. This streamlined process significantly reduces synthesis costs. google.com The hydrogenation is typically carried out using a ruthenium-on-carbon (Ru/C) catalyst under elevated temperature and pressure. google.com

Another common approach is the direct hydrogenation of methyl cinnamate. This reaction can be catalyzed by palladium on activated carbon, proceeding at high temperatures (160-170°C) and pressures (20 bar) to yield methyl 3-cyclohexylpropanoate. google.com This ester can then be hydrolyzed to the desired 3-cyclohexylpropanoic acid.

Below is a table comparing these synthetic strategies.

| Starting Material | Key Reagents & Catalysts | Typical Conditions | Product | Advantage |

| Cinnamic Acid | 1. Silver-carbon catalyst (oxidation) 2. Ruthenium-carbon catalyst (hydrogenation) | Hydrogenation at 70-140°C, 0.1-3.5 MPa | 3-Cyclohexylpropanoic Acid | Direct synthesis from oxidation liquid without intermediate purification. google.com |

| Methyl Cinnamate | Palladium on activated carbon (5% w/w) | Hydrogenation at 160-170°C, 20 bar | Methyl 3-cyclohexylpropanoate | High purity product; can be subsequently hydrolyzed. google.com |

Coupling Strategies for the Acyl Chain Introduction

The introduction of the 3-cyclohexylpropanoyl group onto the methyl 2-aminopropanoate scaffold is achieved via amide bond formation. Direct coupling of a carboxylic acid and an amine is generally inefficient due to a competing acid-base reaction that forms a stable ammonium carboxylate salt. fishersci.itchemistrysteps.com To overcome this, the carboxylic acid must first be activated.

Several strategies exist for this activation:

Conversion to Acyl Chlorides : A classic method involves converting 3-cyclohexylpropanoic acid into its more reactive acyl chloride using reagents like thionyl chloride or oxalyl chloride. fishersci.it The resulting 3-cyclohexylpropanoyl chloride readily reacts with the amine, typically in the presence of a non-nucleophilic base such as pyridine or a tertiary amine to neutralize the HCl byproduct. fishersci.it

Use of Carbodiimide Coupling Reagents : Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. chemistrysteps.com These compounds react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine, forming the amide bond with high yields at room temperature. chemistrysteps.com The byproducts (dicyclohexylurea for DCC, a water-soluble urea for EDC) are readily separated.

Phosphonium and Uronium Salt Reagents : Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are also effective. They can be used to couple carboxylate salts directly with amine hydrochloride salts in the presence of a base, offering an efficient route when the free carboxylic acid is unstable.

The following table summarizes common coupling strategies.

| Coupling Strategy | Activating Agent(s) | Key Intermediate | Common Solvents | Typical Conditions |

| Acyl Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | Acyl chloride | Dichloromethane (DCM), Tetrahydrofuran (THF) | 0°C to room temperature |

| Carbodiimide Coupling | DCC or EDC | O-acylisourea | Dichloromethane (DCM), Dimethylformamide (DMF) | Room temperature |

| Uronium Salt Coupling | HBTU, Hünig's base | Acyl-benzotriazole | N/A | Room temperature, 1-2 hours |

Advanced Synthetic Techniques for Scaffold Assembly

Modern synthetic chemistry offers sophisticated techniques that can enhance the efficiency, safety, and sustainability of producing N-acyl amino esters like this compound.

Continuous Flow Synthesis for Amide Bond Formation

Continuous flow chemistry has emerged as a powerful alternative to traditional batch processing for amide bond formation. nih.gov In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. nih.gov

This technique offers several advantages for the synthesis of the target compound:

Enhanced Safety : Flow reactors handle only small volumes of reactive intermediates at any given time, which is particularly beneficial when using potentially unstable or hazardous reagents like acyl azides or acid chlorides. nih.govrsc.org

Improved Efficiency : The high surface-area-to-volume ratio in microreactors allows for rapid heating and cooling, leading to faster reaction times and often higher yields. nih.gov

Scalability : Scaling up production is achieved by running the system for longer periods or by using parallel reactors, avoiding the challenges associated with scaling up batch reactors. rsc.org

A conceptual flow process for this synthesis could involve pumping a solution of 3-cyclohexylpropanoic acid and an activating agent (e.g., triphosgene) through a heated reactor coil to rapidly form the active species. nih.gov This stream would then merge with a solution of methyl 2-aminopropanoate in a second reactor to form the final amide product. nih.gov

| Feature | Benefit in Amide Synthesis | Reference |

| Precise Control | Minimizes side reactions and epimerization by controlling reaction time (seconds to minutes). | nih.gov |

| Superior Heat Transfer | Allows for the use of high temperatures to accelerate reactions without decomposition. | researchgate.net |

| Safety | Small reactor volumes reduce the risks associated with exothermic reactions or unstable intermediates. | rsc.org |

| Automation & Scalability | Enables straightforward and reproducible production from milligram to kilogram scales. | rsc.org |

Multicomponent Reaction Strategies Towards N-Acyl Amino Esters

Multicomponent reactions (MCRs) are highly convergent processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.net These reactions are prized for their efficiency and ability to rapidly generate molecular complexity from simple precursors. researchgate.net

The Ugi four-component reaction (Ugi-4CR) is a prominent MCR for the synthesis of α-acylamino amides, which are structurally related to N-acyl amino esters. mdpi.com A hypothetical Ugi-type strategy towards a derivative of the target scaffold could involve the reaction of:

An aldehyde (e.g., cyclohexanepropanal)

An amine (e.g., methylamine)

An isocyanide (e.g., tert-butyl isocyanide)

A carboxylic acid (which would form the ester part after modification)

While a direct Ugi reaction to form this compound is not straightforward, the principles of MCRs offer a powerful strategy for creating libraries of analogous N-acyl amino esters by varying the starting components. The Passerini reaction, an earlier three-component reaction involving an isocyanide, a carboxylic acid, and an aldehyde, provides a route to α-acyloxyamides, which are also valuable intermediates. mdpi.com

The table below outlines the components for a hypothetical MCR to generate a structurally similar compound.

| Reaction Type | Component 1 | Component 2 | Component 3 | Component 4 | Resulting Scaffold |

| Ugi-4CR | Cyclohexanepropanal | Methyl 2-aminopropanoate | An Isocyanide | A Carboxylic Acid | α-Acylamino Amide Scaffold |

| Passerini-3CR | Cyclohexanepropanal | A Carboxylic Acid | An Isocyanide | N/A | α-Acyloxy Amide Scaffold |

Stereochemical Aspects in the Synthesis and Structure of Methyl 2 3 Cyclohexylpropanoylamino Propanoate

Enantioselective Synthesis of the α-Substituted Propanoate Stereocenter

The establishment of the chiral center at the α-position of the methyl propanoate is a pivotal step in the synthesis of Methyl 2-(3-cyclohexylpropanoylamino)propanoate. Enantioselective methods are employed to ensure the formation of a single, desired enantiomer.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a prochiral substrate to direct a subsequent diastereoselective transformation. wikipedia.org After the desired stereocenter is created, the auxiliary is removed, yielding the enantiomerically enriched product. In the context of synthesizing the α-substituted propanoate stereocenter, a common strategy involves the use of chiral auxiliaries derived from readily available natural products like amino acids or their derivatives. researchgate.net

For instance, a chiral oxazolidinone auxiliary, as pioneered by Evans, can be acylated with propionyl chloride. The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate. Subsequent alkylation of this enolate with a suitable electrophile proceeds with high diastereoselectivity due to the steric hindrance imposed by the auxiliary, which directs the incoming electrophile to one face of the enolate. wikipedia.org Finally, removal of the auxiliary under mild conditions affords the desired enantiomer of the α-substituted propanoic acid, which can then be esterified to the methyl ester.

| Auxiliary Type | Typical Diastereomeric Excess (d.e.) | Key Features |

| Evans' Oxazolidinones | >95% | Highly predictable stereochemical outcome. |

| Pseudoephedrine Amides | >90% | Auxiliary can be cleaved under mild conditions. wikipedia.org |

| (R)-phenylglycine amide | >99/1 dr | Crystallization-induced asymmetric transformation can lead to high diastereomeric purity. nih.gov |

Asymmetric catalysis offers a more atom-economical approach to establishing the α-stereocenter by using a small amount of a chiral catalyst to generate a large quantity of the desired enantiomer. nih.govnih.gov Various catalytic systems have been developed for the asymmetric synthesis of α-amino acids and their derivatives, which are structurally related to the propanoate portion of the target molecule. nih.govrsc.orgthieme.de

Transition metal-catalyzed asymmetric hydrogenation is a powerful method for preparing chiral α-substituted propionic acids. researchgate.net For example, the asymmetric hydrogenation of an α-substituted acrylic acid precursor using a chiral rhodium or ruthenium complex with a chiral phosphine (B1218219) ligand can yield the desired enantiomer with high enantiomeric excess (ee). researchgate.net Another approach involves the catalytic asymmetric alkylation of α-iminoesters, where a chiral catalyst controls the enantioselective addition of a nucleophile. nih.gov

| Catalytic System | Typical Enantiomeric Excess (e.e.) | Advantages |

| Rhodium/Chiral Phosphine Catalysts | >95% | High turnover numbers and enantioselectivities. |

| Iridium-catalyzed hydrogenation | up to 93% | Effective for specific substrates. researchgate.net |

| Chiral Pyridoxal Catalysis | 85–96% | Enables direct asymmetric α-C addition to α-monosubstituted amino esters. acs.org |

Diastereoselective Control in Amide Bond Formation

The formation of the amide bond between 3-cyclohexylpropanoic acid and the methyl 2-aminopropanoate is another critical step where stereochemical integrity must be maintained. When coupling an enantiomerically pure carboxylic acid with an enantiomerically pure amine, the primary goal is to avoid epimerization of the existing stereocenter in the amino ester. nih.govrsc.org

The choice of coupling reagents and reaction conditions plays a crucial role in preventing racemization. Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are commonly used. However, their use can sometimes lead to racemization, especially when the activated carboxylic acid forms an oxazolone (B7731731) intermediate. highfine.com To suppress this side reaction, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. highfine.com These additives react with the activated acid to form an active ester that is less prone to racemization and reacts efficiently with the amine. highfine.com

| Coupling Reagent System | Potential for Racemization | Mitigation Strategy |

| Carbodiimides (DCC, EDC) | Moderate to High | Addition of HOBt, HOAt, or Oxyma. highfine.com |

| Acyl imidazolium (B1220033) salts | Low | Highly efficient acyl transfer reagents. highfine.com |

| N,N-diisopropylethylamine (DIEA) | Higher basicity can increase racemization. | Use of weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine. highfine.com |

Mitigation and Control of Racemization During Acylation and Esterification

Racemization of the α-stereocenter in the amino ester is a significant concern during both the acylation (amide bond formation) and the initial esterification of the amino acid. highfine.com The α-proton of the amino acid ester is susceptible to abstraction, particularly under basic conditions or when the carbonyl group is activated, which can lead to a loss of stereochemical purity. nih.gov

During esterification of an N-protected amino acid, using methods like the carbodiimide/4-(dimethylamino)pyridine (DMAP) system can sometimes lead to racemization, especially for sensitive amino acids. acs.org Careful selection of the N-protecting group is important; for instance, urethane-based protecting groups like Boc (tert-butoxycarbonyl) or Cbz (benzyloxycarbonyl) are known to suppress racemization compared to acyl-type protecting groups. nih.gov

In the acylation step, the mechanism of racemization often involves the formation of a 5(4H)-oxazolone intermediate from the activated N-acyl amino acid. highfine.com The use of coupling additives that minimize the lifetime of highly reactive intermediates is a key strategy. Furthermore, the choice of solvent and base is critical; less polar solvents and sterically hindered, weaker bases are generally preferred to minimize racemization. highfine.com

Conformational Preferences and Isomerism of the Cyclohexyl Ring within the Molecular Architecture

The cyclohexyl ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. wikipedia.orgunicamp.br In a monosubstituted cyclohexane (B81311), the substituent can occupy either an axial or an equatorial position. These two chair conformations are in rapid equilibrium through a process called ring flipping. utexas.edu

The conformational preference of the cyclohexyl ring can have implications for the molecule's biological activity, as it determines the spatial presentation of the functional groups. The flexibility of the linker between the cyclohexyl ring and the amide bond also allows for various spatial arrangements, which can be important for binding to a biological target.

| Conformation | Relative Stability | Key Steric Interactions |

| Equatorial | More Stable | Avoids 1,3-diaxial interactions. utexas.edu |

| Axial | Less Stable | Experiences 1,3-diaxial steric strain. utexas.edu |

Chemical Reactivity and Transformation Pathways of Methyl 2 3 Cyclohexylpropanoylamino Propanoate

Amide Bond Hydrolysis: Kinetic and Mechanistic Investigations

The amide bond, while generally stable, is susceptible to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule into 3-cyclohexylpropanoic acid and methyl 2-aminopropanoate (the methyl ester of alanine). The kinetics and mechanism of this process are influenced by several factors, including pH, temperature, and the nature of the acyl substituent.

Under acidic conditions, the hydrolysis of the amide bond is typically initiated by the protonation of the amide carbonyl oxygen. This enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. The subsequent collapse of the tetrahedral intermediate results in the cleavage of the C-N bond. Studies on the hydrolysis of N-acylated amino acid amides have shown that the nature of the acyl group can significantly impact the reaction rate. While electron-rich aromatic acyl groups can accelerate hydrolysis through the formation of stable intermediates, the electron-donating nature of the cyclohexylpropyl group in Methyl 2-(3-cyclohexylpropanoylamino)propanoate is not expected to provide such electronic stabilization. nih.govacs.org Therefore, the rate of acid-catalyzed hydrolysis is likely to be comparable to that of other N-acyl amino acid esters with simple aliphatic acyl groups.

In basic media, the hydrolysis proceeds via the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then breaks down to yield the carboxylate and the amine. The rate of this reaction is dependent on the concentration of the hydroxide ion.

It is important to note that in comparison to the ester group, the amide bond is generally less reactive towards hydrolysis. Kinetic studies on related compounds, such as N-acetyl dehydroalanine (B155165) methyl ester, have shown that the rate of ester hydrolysis is significantly faster than amide bond cleavage. nih.gov

Table 1: Postulated Products of Amide Bond Hydrolysis

| Reactant | Conditions | Product 1 | Product 2 |

| This compound | Acidic or Basic Hydrolysis | 3-cyclohexylpropanoic acid | Methyl 2-aminopropanoate |

Reactivity of the Methyl Ester Group: Transesterification and Saponification Kinetics

The methyl ester group in this compound is a primary site for nucleophilic acyl substitution reactions, namely transesterification and saponification.

Transesterification involves the conversion of the methyl ester into a different ester by reaction with an alcohol in the presence of an acid or base catalyst. Under basic conditions, the reaction is initiated by the attack of an alkoxide ion on the ester carbonyl, leading to a tetrahedral intermediate that subsequently expels a methoxide (B1231860) ion. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The bulky 3-cyclohexylpropyl group is not expected to significantly influence the electronic nature of the ester carbonyl, but it may exert some steric hindrance, potentially slowing the reaction rate compared to less hindered N-acyl amino acid esters.

Saponification is the hydrolysis of the ester under basic conditions to yield a carboxylate salt and methanol (B129727). This is typically an irreversible process due to the deprotonation of the resulting carboxylic acid by the base. The kinetics of saponification are generally second-order, being first-order in both the ester and the hydroxide ion. The reaction proceeds through a tetrahedral intermediate formed by the nucleophilic addition of a hydroxide ion to the ester carbonyl. Studies on the saponification of esters with bulky substituents have shown that steric hindrance can decrease the reaction rate. spcmc.ac.in Therefore, the rate of saponification of this compound may be slightly lower than that of N-acyl amino acid methyl esters with smaller acyl groups.

Table 2: Key Reactions of the Methyl Ester Group

| Reaction | Reagents | Major Organic Product |

| Transesterification | R'OH, Acid or Base Catalyst | This compound (with R' replacing Methyl) |

| Saponification | Aqueous Base (e.g., NaOH) | Sodium 2-(3-cyclohexylpropanoylamino)propanoate |

Influence of the 3-Cyclohexyl Substituent on Molecular Reactivity

While direct studies on the impact of the 3-cyclohexylpropyl group's conformational dynamics on the reactivity of this specific molecule are unavailable, research on other cyclohexane (B81311) derivatives has shown that conformational locking or restricted rotation can impact the activation entropy of a reaction. A more rigid conformation can lead to a less negative activation entropy and thus a faster reaction rate, a phenomenon known as "steric assistance". spcmc.ac.in Conversely, a more flexible conformation may require more ordering in the transition state, leading to a more negative activation entropy and a slower reaction.

The primary influence of the 3-cyclohexylpropyl group is likely steric. This bulky, non-polar group can hinder the approach of nucleophiles to the nearby amide and ester carbonyl groups. This steric hindrance would be expected to decrease the rates of bimolecular reactions such as base-catalyzed hydrolysis, transesterification, and saponification compared to analogous compounds with smaller, linear alkyl groups. spcmc.ac.in

Electronically, alkyl groups are generally considered to be weakly electron-donating through an inductive effect. otgscience.inyoutube.comfrancis-press.com The cyclohexyl group, being a secondary alkyl group, will contribute to this effect. This slight increase in electron density at the carbonyl carbons of the amide and ester groups could marginally decrease their electrophilicity, potentially leading to a slight reduction in reactivity towards nucleophiles. However, this electronic effect is generally considered to be less significant than the steric effects for bulky alkyl groups. nih.govnih.gov

Regioselective Functionalization and Advanced Derivatization Strategies

The presence of multiple functional groups in this compound allows for various derivatization strategies. However, achieving regioselectivity can be a challenge.

The secondary amide nitrogen in this compound is a potential site for derivatization, such as N-alkylation or N-arylation. The nitrogen atom possesses a lone pair of electrons, but its nucleophilicity is significantly reduced due to the delocalization of these electrons into the adjacent carbonyl group.

N-Alkylation of secondary amides typically requires strong bases to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. Common methods include the use of sodium hydride and an alkyl halide in a polar aprotic solvent. monash.edu More modern approaches utilize transition metal catalysts, such as ruthenium or iridium complexes, to facilitate the N-alkylation of amino acid esters and amides with alcohols under milder, base-free conditions. rug.nlresearchgate.netnih.gov These catalytic methods often offer better functional group tolerance and stereochemical retention.

N-Arylation of secondary amides can be achieved through various cross-coupling reactions. Palladium-catalyzed methods, often employing specialized phosphine (B1218219) ligands, can couple secondary amides with aryl halides or triflates. nih.gov Copper-catalyzed Goldberg-type reactions are also a viable option. organic-chemistry.org More recently, metal-free N-arylation methods using diaryliodonium salts or aryne generation strategies have been developed, offering milder reaction conditions. nih.govresearchgate.netrsc.org The steric bulk of the 3-cyclohexylpropyl group and the adjacent methyl ester could influence the efficiency of these N-derivatization reactions, potentially requiring optimized reaction conditions.

Table 3: Potential N-Derivatization Reactions

| Reaction | Typical Reagents | Product Type |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | N-alkylated amide |

| N-Alkylation (Catalytic) | Alcohol (R'-OH), Ru or Ir catalyst | N-alkylated amide |

| N-Arylation (Pd-catalyzed) | Aryl Halide (Ar-X), Pd catalyst, Ligand, Base | N-arylated amide |

| N-Arylation (Cu-catalyzed) | Aryl Halide (Ar-X), Cu catalyst, Base | N-arylated amide |

| N-Arylation (Metal-free) | Diaryliodonium salt or Aryne precursor | N-arylated amide |

Selective Functionalization of the Cyclohexane Ring

The chemical modification of this compound presents a significant synthetic challenge, particularly when targeting the cyclohexane ring. This saturated carbocycle contains a multitude of C(sp³)–H bonds that are chemically similar and possess high bond dissociation energies, rendering them intrinsically unreactive. The ring features a tertiary C–H bond at the C1 position, and multiple secondary C–H bonds at the C2/C6, C3/C5, and C4 positions. Achieving selective functionalization at a single, desired position without affecting the others requires highly sophisticated chemical strategies.

Modern synthetic chemistry has largely turned to catalyst-controlled C–H bond functionalization to address this challenge. These methods utilize transition metal catalysts that can differentiate between the subtle steric and electronic differences of various C–H bonds within a molecule. researchgate.netresearchgate.net For a substrate like this compound, where the existing functional groups are remote from the ring and cannot act as classical directing groups, the catalyst's structure and reactivity are paramount in dictating the site of reaction. nih.gov The primary strategies applicable to this challenge are rhodium-catalyzed C–H insertion and manganese-catalyzed C–H oxidation.

Rhodium-Catalyzed C–H Insertion

Rhodium(II) complexes are exceptionally proficient at catalyzing the decomposition of diazo compounds to generate highly reactive rhodium-carbene intermediates. These electrophilic species can then insert into unactivated C–H bonds, forming a new C–C bond in a single, atom-economical step. nih.govnih.gov The regioselectivity and stereoselectivity of this transformation are profoundly influenced by the architecture of the dirhodium catalyst, particularly the nature of its bridging ligands. nih.gov

Regioselectivity: In the context of substituted cyclohexanes, the site of C–H insertion is a result of the interplay between steric accessibility and the intrinsic electronic preferences of the C–H bonds. Research on analogous monosubstituted cyclohexane systems has shown that catalyst design can steer functionalization to specific positions. researchgate.net For this compound, the bulky side chain at the C1 position sterically encumbers the adjacent C2 and C6 positions. Consequently, C–H functionalization is most likely to occur at the more remote and accessible C3 and C4 positions. researchgate.net Specially designed, sterically demanding rhodium catalysts have demonstrated a remarkable ability to selectively target the C3 position in similar frameworks, achieving a desymmetrization of the ring. researchgate.net

Stereoselectivity: The cyclohexane ring exists predominantly in a chair conformation, with the large 3-(propanoylamino)propanoate substituent occupying the more stable equatorial position. This conformational preference has significant stereochemical implications. Studies have revealed that rhodium-carbene insertions exhibit a strong kinetic preference for reaction with equatorial C–H bonds over the more sterically hindered axial C–H bonds. researchgate.netresearchgate.net This preference arises from the trajectory required for the substrate to approach the bulky rhodium-carbene complex. Therefore, functionalization at any given carbon on the ring is expected to proceed with a high degree of diastereoselectivity, leading to a predictable stereochemical outcome.

The table below outlines the predicted outcomes for the rhodium-catalyzed functionalization of this compound with a model diazo compound, ethyl 2-diazoacetate, using different catalysts described in the literature.

| Catalyst | Diazo Reagent | Predicted Major Regioisomer | Predicted Stereochemistry | Rationale/Reference |

|---|---|---|---|---|

| Rh₂(OAc)₄ | N₂CHCO₂Et | Mixture of C3 and C4 | Equatorial Insertion | Standard, less selective catalyst often yields mixtures with sterically accessible secondary C–H bonds. |

| Rh₂(S-PTAD)₄ | N₂CHCO₂Et | C1 (Tertiary) | - | Catalyst known to favor insertion into electronically activated or tertiary C–H bonds. nih.gov |

| Rh₂(S-2-Cl-5-BrTPCP)₄ | N₂CHCO₂Et | C3 | Equatorial Insertion | A sterically demanding catalyst designed for site-selective desymmetrization of cyclohexanes at the C3 position. researchgate.net |

Manganese-Catalyzed C–H Oxidation

An alternative and powerful strategy for selective functionalization involves oxidation, particularly hydroxylation, using manganese-based catalysts. These systems typically employ a benign oxidant like hydrogen peroxide (H₂O₂) and can operate under mild conditions. nih.gov The mechanism is believed to involve a high-valent manganese-oxo species that is capable of abstracting a hydrogen atom from a C–H bond, followed by a radical rebound step to form a new C–OH bond. researchgate.netufl.edu

Regio- and Enantioselectivity: The selectivity of manganese-catalyzed oxidations is highly tunable through the design of the chiral ligands coordinating the metal center. nih.gov By shaping the catalyst's cavity, it is possible to achieve exquisite levels of control, directing oxidation to a specific C–H bond that fits optimally into the catalyst's active site. For a meso-compound like a symmetrically substituted cyclohexane, such catalysts can perform an enantioselective desymmetrization, selectively oxidizing one of two enantiotopic C–H bonds. researchgate.net

The following table summarizes hypothetical oxidation reactions based on established manganese catalysis systems.

| Catalyst System | Oxidant | Predicted Major Product | Selectivity Type | Rationale/Reference |

|---|---|---|---|---|

| [Mn(OTf)₂(CF₃-bpeb)] | H₂O₂ | C3-hydroxylated product | Enantioselective Desymmetrization | Catalyst system evolved for highly enantioselective hydroxylation of non-activated C–H bonds in cyclohexane scaffolds. nih.govresearchgate.net |

| Mn Cluster (e.g., Mn₃O₄) | t-BuOOH | Mixture of cyclohexanol (B46403) and cyclohexanone (B45756) products | Moderate Regioselectivity | Early manganese cluster catalysts showed activity for cyclohexane oxidation but with lower selectivity. ufl.edu |

| Mn(pdp)-type complex | H₂O₂ / Acetic Acid | C4-hydroxylated product | Regioselective | Aminopyridine-based manganese complexes are known to be effective for selective C–H hydroxylation. amazonaws.com |

Advanced Spectroscopic and Structural Elucidation of Methyl 2 3 Cyclohexylpropanoylamino Propanoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of molecules like Methyl 2-(3-cyclohexylpropanoylamino)propanoate. Both ¹H and ¹³C NMR spectra provide critical information regarding the chemical environment of each atom, while advanced 2D NMR techniques (such as COSY, HSQC, and HMBC) are used to establish connectivity and spatial relationships.

For this molecule, ¹H NMR would reveal distinct signals for the protons on the cyclohexyl ring, the propyl chain, the alanine (B10760859) moiety, and the methyl ester. The chemical shifts (δ) and coupling constants (J) are particularly insightful. For instance, the multiplicity of the signal for the α-proton on the alanine unit would be a quartet, coupling with the three protons of the adjacent methyl group. The amide proton (-NH-) would typically appear as a doublet, coupling with this α-proton.

Conformational analysis is often performed using Nuclear Overhauser Effect (NOE) spectroscopy (NOESY), which detects protons that are close in space, regardless of whether they are bonded. NOE correlations between the protons of the cyclohexyl ring and the alanine portion of the molecule would help define the preferred three-dimensional structure in solution. The magnitude of three-bond coupling constants (³J) can also be used via the Karplus equation to estimate dihedral angles and further refine the conformational model.

Expected ¹H NMR Spectral Data Regions:

| Proton Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|

| Cyclohexyl protons (CH, CH₂) | 0.8 - 1.8 | Multiplets |

| Propyl CH₂ (adjacent to cyclohexyl) | ~1.4 - 1.6 | Multiplet |

| Propyl CH₂ (adjacent to C=O) | ~2.1 - 2.3 | Triplet |

| Alanine CH₃ | ~1.3 - 1.5 | Doublet |

| Alanine α-CH | ~4.4 - 4.6 | Quartet |

| Ester O-CH₃ | ~3.7 | Singlet |

Expected ¹³C NMR Spectral Data Regions:

| Carbon Group | Expected Chemical Shift (δ, ppm) |

|---|---|

| Cyclohexyl carbons | 25 - 40 |

| Propyl carbons | 30 - 45 |

| Alanine CH₃ | ~18 |

| Alanine α-CH | ~50 |

| Ester O-CH₃ | ~52 |

| Amide C=O | ~173 |

Chiroptical Spectroscopy (e.g., ECD, ORD) for Enantiomeric Excess Determination

Since this compound is a chiral molecule (due to the alanine stereocenter), chiroptical spectroscopy is essential for analyzing its enantiomeric purity. Techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD) measure the differential absorption or rotation of left- and right-circularly polarized light.

The amide and ester carbonyl groups are the primary chromophores in the molecule. The spatial arrangement of these groups relative to the chiral center produces a characteristic ECD spectrum. By comparing the experimental spectrum of a synthesized sample to that of a known enantiomerically pure standard, or to spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the alanine moiety can be confirmed. Furthermore, the intensity of the ECD or ORD signal is directly proportional to the enantiomeric excess (ee), allowing for its quantitative determination.

Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization and Hydrogen Bonding Studies

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.

For this compound, the IR spectrum would prominently feature:

N-H Stretch: A sharp peak around 3300 cm⁻¹, characteristic of the secondary amide.

C-H Stretches: Multiple peaks in the 2850-3000 cm⁻¹ region, corresponding to the aliphatic C-H bonds of the cyclohexyl and propyl groups.

Carbonyl (C=O) Stretches: Two distinct, strong absorption bands. The amide I band (primarily C=O stretch) is expected around 1640-1650 cm⁻¹, while the ester C=O stretch appears at a higher frequency, typically 1735-1750 cm⁻¹.

Amide II Band: A peak around 1540-1550 cm⁻¹, resulting from a combination of N-H bending and C-N stretching.

Concentration-dependent IR studies can reveal information about intermolecular hydrogen bonding. As the concentration of the sample increases in a non-polar solvent, a broadening and shifting of the N-H and C=O absorption bands to lower wavenumbers would indicate the formation of hydrogen bonds between the amide groups of adjacent molecules.

Key Expected Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Stretch | ~3300 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| Ester C=O | Stretch | 1735 - 1750 |

| Amide C=O | Amide I Stretch | 1640 - 1650 |

| Amide N-H / C-N | Amide II Bend/Stretch | 1540 - 1550 |

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Intermediate Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the compound's elemental formula. For C₁₃H₂₃NO₃, the expected exact mass would be calculated and compared to the experimental value, typically with an error of less than 5 ppm, to confirm the molecular formula.

The fragmentation pattern observed in the MS/MS spectrum gives further structural evidence. Common fragmentation pathways for this molecule would include:

Loss of the methoxy (B1213986) group (-OCH₃) from the ester.

Loss of the entire methoxycarbonyl group (-COOCH₃).

Cleavage of the amide bond, leading to fragments corresponding to the acylium ion of 3-cyclohexylpropanoic acid and the alanine methyl ester cation.

Fragmentation of the cyclohexyl ring.

Analyzing the masses of these fragments helps to piece together the molecular structure, confirming the connectivity of the cyclohexyl, propyl, and alanine methyl ester components.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously establish its absolute stereochemistry (e.g., (S)- or (R)-alanine) through the anomalous dispersion effect (Flack parameter).

The resulting crystal structure provides precise data on bond lengths, bond angles, and torsion angles. This information reveals the preferred conformation of the molecule in the crystal lattice, including the orientation of the cyclohexyl ring relative to the rest of the molecule and the planarity of the amide bond. These solid-state structural details are invaluable for understanding intermolecular interactions, such as hydrogen bonding patterns, which dictate the crystal packing.

Computational Chemistry and Theoretical Investigations of Methyl 2 3 Cyclohexylpropanoylamino Propanoate

Quantum Chemical Calculations for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), would be instrumental in understanding the electronic structure of Methyl 2-(3-cyclohexylpropanoylamino)propanoate. Such calculations can determine the molecule's electron density distribution, identifying regions susceptible to electrophilic or nucleophilic attack.

A key aspect of this analysis involves the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and shape of these frontier orbitals are crucial for predicting the molecule's reactivity and its behavior in chemical reactions. For instance, the HOMO-LUMO energy gap provides an indication of the molecule's kinetic stability and chemical hardness.

Table 1: Hypothetical Data from Quantum Chemical Calculations on this compound

| Parameter | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | 1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 7.7 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Provides insight into polarity and intermolecular interactions |

Note: The data in this table is hypothetical and serves as an example of what quantum chemical calculations would yield.

Molecular Dynamics Simulations for Conformational Sampling and Dynamic Behavior Analysis

Due to the presence of flexible single bonds and a cyclohexyl ring, this compound can adopt numerous conformations. Molecular dynamics (MD) simulations are a powerful tool to explore the conformational landscape of such molecules. By simulating the atomic motions over time, MD can identify the most stable, low-energy conformations and the energetic barriers between them.

Understanding the dynamic behavior is crucial as the molecule's shape can significantly influence its biological activity and physical properties. These simulations can also provide insights into how the molecule interacts with solvents and other molecules.

Reaction Mechanism Elucidation through Transition State Modeling and Energy Profile Calculations

Theoretical chemistry can be employed to investigate the mechanisms of reactions involving this compound, such as its synthesis or degradation. By modeling the potential energy surface of a reaction, chemists can identify the transition state structures, which are the highest energy points along the reaction pathway.

Prediction of Spectroscopic Parameters and Validation Against Experimental Data

Computational methods can predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predicted spectra can be compared with experimentally obtained data to validate the accuracy of the computational model and to aid in the interpretation of experimental results. For example, calculated ¹H and ¹³C NMR chemical shifts can help assign the signals in an experimental spectrum to specific atoms within the molecule.

Table 2: Hypothetical Comparison of Predicted and Experimental Spectroscopic Data

| Spectroscopic Technique | Predicted Parameter | Experimental Parameter |

| ¹H NMR | Chemical Shift (ppm) | Chemical Shift (ppm) |

| ¹³C NMR | Chemical Shift (ppm) | Chemical Shift (ppm) |

| IR Spectroscopy | Vibrational Frequency (cm⁻¹) | Vibrational Frequency (cm⁻¹) |

Note: This table illustrates the type of data that would be generated in such a comparative study. Actual values are not available.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. For this compound, a QSRR model could be developed to predict its reactivity in a particular class of reactions based on calculated molecular descriptors. These descriptors can include electronic properties (like orbital energies), steric parameters, and topological indices. Such models are valuable for predicting the reactivity of related compounds without the need for extensive experimental work.

Synthetic Applications and Advanced Derivatization of Methyl 2 3 Cyclohexylpropanoylamino Propanoate

Utilization as a Chiral Building Block in Multistep Organic Synthesis

Methyl 2-(3-cyclohexylpropanoylamino)propanoate, as a derivative of the naturally occurring amino acid L-alanine, serves as a valuable chiral building block in asymmetric synthesis. The inherent chirality of the alanine (B10760859) moiety allows for the stereocontrolled introduction of a specific stereocenter into more complex molecules. The synthesis of this compound can be achieved through a standard amide coupling reaction between 3-cyclohexylpropanoic acid and L-alanine methyl ester hydrochloride. A general procedure for such a coupling involves the activation of the carboxylic acid, for instance with oxalyl chloride to form the acid chloride, followed by reaction with the amino ester in the presence of a base like triethylamine (B128534) to neutralize the generated hydrochloric acid. nih.gov

The utility of N-acyl amino acids as chiral synthons is well-established in organic chemistry. mdma.chnih.govresearchgate.net They provide a robust platform for the construction of enantiomerically pure compounds, leveraging the readily available and inexpensive chiral pool of amino acids. nih.gov In the context of multistep synthesis, the N-(3-cyclohexylpropanoyl) group can serve multiple purposes. It can act as a protecting group for the amine functionality of the alanine methyl ester, allowing for selective reactions at other sites of a larger molecule. Furthermore, the lipophilic cyclohexyl group can influence the solubility and reactivity of the molecule, potentially directing the stereochemical outcome of subsequent transformations.

For instance, the ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be used in further peptide couplings or other transformations. The N-acyl group can also be cleaved under specific conditions, although this is less common when it is incorporated as a permanent structural feature. The true value of this compound lies in its ability to be incorporated into larger molecular frameworks where the specific stereochemistry of the alanine unit is crucial for the target molecule's function.

Incorporation into Peptide Mimetics and Oligomeric Structures

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties such as enhanced stability, bioavailability, and receptor selectivity. lifechemicals.comazolifesciences.com N-acylated amino acids are fundamental components in the design of peptidomimetics. nih.gov The incorporation of non-canonical or modified amino acids, such as this compound, can introduce novel structural features and functionalities into peptide-like molecules. nih.gov

The 3-cyclohexylpropanoyl group introduces a bulky and hydrophobic moiety at the N-terminus of the alanine residue. This modification can significantly impact the conformational preferences of the resulting peptide chain. The cyclohexyl group can engage in hydrophobic interactions, which can be crucial for binding to biological targets. wjarr.com By replacing a standard N-terminal protecting group with the 3-cyclohexylpropanoyl group, researchers can create peptidomimetics with altered pharmacological profiles.

In the synthesis of oligomeric structures, this compound can be used as a monomeric unit. After hydrolysis of the methyl ester to the free carboxylic acid, the resulting N-acylated amino acid can be coupled with another amino acid or peptide fragment. This allows for the systematic construction of oligomers with a defined sequence and stereochemistry. The repeating cyclohexyl groups along the backbone of such an oligomer would create a unique topology, potentially leading to the formation of specific secondary structures like helices or sheets. wjarr.com These novel oligomers could find applications in materials science or as scaffolds for the development of new therapeutic agents.

Design and Synthesis of Structural Analogues for Chemical Probes

Chemical probes are small molecules used to study and manipulate biological systems. The design of effective chemical probes often involves the synthesis of structural analogues of a lead compound to optimize properties such as potency, selectivity, and target engagement. nih.govacs.org N-acylated amino acid esters, including analogues of this compound, can serve as versatile scaffolds for the development of chemical probes. acs.org

To create a library of chemical probes based on this scaffold, systematic modifications can be introduced at various positions of the molecule. For example, the cyclohexyl ring can be substituted with different functional groups to explore structure-activity relationships. The length of the alkyl chain connecting the cyclohexyl ring to the carbonyl group can also be varied. Furthermore, the alanine methyl ester moiety can be replaced with other amino acid esters to investigate the importance of the side chain and stereochemistry for biological activity.

The synthesis of these analogues would follow similar amide coupling strategies as described for the parent compound. For instance, a variety of cycloalkyl- and aryl-substituted carboxylic acids can be coupled with different amino acid esters to generate a diverse set of probes. These probes can then be screened in biological assays to identify compounds with desired activities. Probes that show interesting biological effects can be further derivatized with reporter tags, such as fluorophores or biotin, to enable visualization and identification of their cellular targets. researchgate.net

Development of Targeted Derivatization Strategies for Specific Research Applications

Targeted derivatization of this compound can be employed to tailor its properties for specific research applications. mdpi.com Derivatization strategies can focus on modifying the carboxylic acid (after hydrolysis of the ester), the N-acyl chain, or the amino acid side chain if a different amino acid is used. thermofisher.com

For applications in medicinal chemistry, derivatization may aim to improve pharmacokinetic properties. For example, the introduction of polar groups can enhance aqueous solubility, while the incorporation of specific motifs can target the molecule to a particular organ or cell type. The synthesis of such derivatives often involves multi-step reaction sequences, starting from the basic N-acylated amino acid ester scaffold.

In the field of chemical biology, derivatization can be used to attach photoaffinity labels or click chemistry handles. These functional groups allow for the covalent labeling of target proteins or for the attachment of the molecule to other entities. For example, an azide (B81097) or alkyne group could be incorporated into the 3-cyclohexylpropanoyl moiety, enabling copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions for bioconjugation. researchgate.net

A hypothetical derivatization scheme could involve the synthesis of a 4-aminocyclohexylpropanoic acid precursor. This amino group could then be functionalized with a variety of substituents before coupling with the alanine methyl ester. This approach would provide a modular way to generate a wide range of derivatives with diverse functionalities.

Data Tables

Table 1: Physicochemical Properties of Related N-Acyl Alanine Methyl Esters

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Calculated logP |

| N-Acetyl-L-alanine methyl ester | C6H11NO3 | 145.16 | -0.5 |

| N-Benzoyl-L-alanine methyl ester | C11H13NO3 | 207.23 | 1.5 |

| N-(3-Cyclohexylpropanoyl)-L-alanine methyl ester | C13H23NO3 | 241.33 | 2.8 |

Note: The data for N-Acetyl-L-alanine methyl ester and N-Benzoyl-L-alanine methyl ester are for comparative purposes and are based on publicly available data. The data for the title compound is calculated.

Table 2: Synthetic Strategies for N-Acyl Amino Acid Esters

| Reaction Type | Reagents and Conditions | Purpose | Reference |

| Amide Coupling | Carboxylic acid, amino acid ester hydrochloride, coupling agent (e.g., DCC, EDC, HATU), base (e.g., DIPEA, triethylamine) | Formation of the amide bond | prepchem.com |

| Acid Chloride Formation | Carboxylic acid, oxalyl chloride or thionyl chloride | Activation of the carboxylic acid for coupling | nih.gov |

| Ester Hydrolysis | N-acyl amino acid ester, aqueous base (e.g., LiOH, NaOH) followed by acidification | Conversion of the ester to a carboxylic acid for further coupling | nih.gov |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(3-cyclohexylpropanoylamino)propanoate, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling 3-cyclohexylpropanoyl chloride with methyl 2-aminopropanoate under Schotten-Baumann conditions. Optimization includes varying solvents (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometric ratios (1:1.2 amine:acyl chloride) to maximize yield .

- Key Parameters : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and purify via column chromatography. Yield improvements (e.g., from 60% to 85%) are achievable by adding catalytic DMAP or using slow acyl chloride addition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR : ¹H-NMR (CDCl₃) should show characteristic peaks: δ 1.2–1.8 ppm (cyclohexyl protons), δ 3.7 ppm (ester methoxy group), and δ 4.2 ppm (amide NH coupling) .

- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30) at 1.0 mL/min; retention time ~8.2 min .

- Mass Spec : ESI-MS expected [M+H]⁺ at m/z 284.2 .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported stability data for this compound under varying pH conditions?

- Contradiction Analysis : Discrepancies arise from hydrolysis rates in acidic (pH 2) vs. alkaline (pH 9) buffers.

- Methodology :

Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring.

Use kinetic modeling to compare degradation pathways (e.g., ester hydrolysis vs. amide cleavage).

Identify degradation products via LC-MS; under acidic conditions, methyl propanoate hydrolysis dominates, while alkaline conditions favor cyclohexylpropanamide formation .

Q. How can researchers design assays to evaluate its enzyme inhibition potential, particularly for metabolic enzymes like cytochrome P450?

- Experimental Design :

- In Vitro Assays : Use human liver microsomes with CYP3A4/CYP2D6 isoforms. Incubate compound (1–100 µM) with probe substrates (e.g., midazolam for CYP3A4).

- Data Interpretation : Calculate IC₅₀ values via nonlinear regression. Cross-validate with fluorescent-based assays (e.g., Vivid® CYP450 kits) to rule out false positives due to autofluorescence .

Q. What computational methods predict its bioavailability and interaction with biological membranes?

- Modeling Approaches :

- LogP Estimation : Use ChemAxon or Schrödinger’s QikProp; experimental LogP ~2.8 (shake-flask method) aligns with predicted values .

- MD Simulations : Apply GROMACS to simulate lipid bilayer permeation. Key metrics: insertion depth of the cyclohexyl group and hydrogen bonding with phospholipid headgroups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.